2,6-Bis(4-chlorophenyl)thian-4-one
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Overview
Description
It has garnered significant attention in the scientific community due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Bis(4-chlorophenyl)thian-4-one typically involves the reaction of 4-chlorobenzaldehyde with sulfur sources under specific conditions. One common method includes the use of a Friedel-Crafts acylation reaction, where 4-chlorobenzaldehyde reacts with sulfur dichloride in the presence of a Lewis acid catalyst like aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2,6-Bis(4-chlorophenyl)thian-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols or sulfides.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted aromatic compounds .
Scientific Research Applications
2,6-Bis(4-chlorophenyl)thian-4-one has a wide range of scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex sulfur-containing compounds.
Biology: The compound has shown potential as an antimicrobial agent due to its ability to disrupt microbial cell membranes.
Medicine: Research is ongoing into its potential use as an anti-inflammatory and anticancer agent.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
Mechanism of Action
The mechanism of action of 2,6-Bis(4-chlorophenyl)thian-4-one involves its interaction with cellular components. In biological systems, it can disrupt cell membranes and inhibit enzyme activity, leading to antimicrobial and anticancer effects. The compound targets specific molecular pathways, including those involved in oxidative stress and inflammation .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A structurally similar compound but lacks the sulfone group.
4-Chlorobenzaldehyde: A precursor in the synthesis of 2,6-Bis(4-chlorophenyl)thian-4-one.
Thiophene: Another sulfur-containing heterocycle but with different chemical properties.
Uniqueness
This compound is unique due to its dual aromatic rings and sulfone group, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry .
Properties
IUPAC Name |
2,6-bis(4-chlorophenyl)thian-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14Cl2OS/c18-13-5-1-11(2-6-13)16-9-15(20)10-17(21-16)12-3-7-14(19)8-4-12/h1-8,16-17H,9-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJXNQLZLRWRDN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(SC(CC1=O)C2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60508850 |
Source
|
Record name | 2,6-Bis(4-chlorophenyl)thian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79223-80-6 |
Source
|
Record name | 2,6-Bis(4-chlorophenyl)thian-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60508850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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